Cas no 441289-81-2 (7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide structure](https://ja.kuujia.com/scimg/cas/441289-81-2x500.png)
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS016203916
- HMS601C19
- ZINC01467351
- 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 441289-81-2
- SR-01000444535
- STL091323
- EU-0006140
- 7-(4-bromophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- ZINC01467350
- Oprea1_209655
- F0497-0086
- AKOS002052626
- SR-01000444535-1
- 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- ChemDiv1_004991
- [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxamide, 7-(4-bromophenyl)-1,7-dihydro-5-methyl-N-(4-methylphenyl)-
-
- インチ: 1S/C20H18BrN5O/c1-12-3-9-16(10-4-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-5-7-15(21)8-6-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
- InChIKey: MDYDKKITZYJVPY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C(C(NC2C=CC(C)=CC=2)=O)=C(C)NC2=NC=NN12
計算された属性
- 精确分子量: 423.06947g/mol
- 同位素质量: 423.06947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 581
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 14.04±0.70(Predicted)
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0497-0086-20μmol |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-10mg |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-2mg |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-5mg |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-4mg |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-5μmol |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-20mg |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-10μmol |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-1mg |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0497-0086-25mg |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
441289-81-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideに関する追加情報
Introduction to 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 441289-81-2)
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 441289-81-2) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the triazolopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of bromine and methyl substituents on the aromatic rings enhances its potential as a pharmacophore, making it a valuable candidate for further exploration in drug discovery.
The chemical structure of this compound incorporates multiple functional groups that contribute to its unique properties. The triazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a triazole ring and a pyrimidine ring, which is known to exhibit significant biological activity. The 4-bromophenyl and 4-methylphenyl groups are key substituents that influence the compound's interactions with biological targets. These aromatic rings provide hydrophobicity and electronic properties that can modulate the compound's binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been particularly studied for its ability to interact with various biological pathways. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The carboxamide group at the 6-position of the pyrimidine ring adds another layer of functionality that can be further modified to enhance pharmacological properties.
The synthesis of 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromine atom at the 4-position of one of the phenyl rings is particularly critical, as it serves as a handle for further functionalization via cross-coupling reactions. Similarly, the methyl groups on the second phenyl ring contribute to the compound's overall steric and electronic profile.
The pharmacological profile of this compound has been explored in several preclinical studies. Initial assays have indicated that it may possess inhibitory activity against certain enzymes and receptors relevant to neurological disorders. The combination of the [1,2,4]triazolo[1,5-a]pyrimidine core with the bromophenyl and methylphenyl substituents suggests potential interactions with targets such as GABA receptors or other neurotransmitter systems. Further investigation into its mechanism of action could uncover novel therapeutic strategies for conditions like epilepsy or neurodegenerative diseases.
In addition to its potential in neurological applications, 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may also have implications in oncology research. The structural features of this compound resemble those found in known kinase inhibitors, which are widely used in cancer treatment. By modulating the substituents on the aromatic rings or introducing additional functional groups at strategic positions within the molecule, researchers can fine-tune its binding affinity to specific kinases involved in tumor growth and proliferation.
The synthesis and characterization of this compound have been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and purity of the compound. High-resolution NMR spectra allow researchers to confirm the connectivity of atoms and assign chemical shifts accurately. Mass spectrometry helps determine the molecular weight and identify any impurities or degradation products.
The potential applications of 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The development of novel heterocyclic compounds like 7-(CAS No.-441289-81-2) relies heavily on interdisciplinary collaboration between chemists、biologists、and pharmacologists。 Each discipline contributes expertise that is essential for understanding how these compounds interact with biological systems at both molecular and cellular levels。 This collaborative approach ensures that promising candidates are thoroughly evaluated before moving into clinical trials。
In conclusion,the exploration of 7-([1,2,3]) represents an exciting frontier in pharmaceutical research。 Its unique structural features make it a versatile scaffold for developing new therapeutics targeting various diseases。 As our understanding of biological pathways continues to expand,compounds like this one will play an increasingly important role in advancing medical treatments。
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